molecular formula C7H9F3O B13641910 5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane

5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane

Cat. No.: B13641910
M. Wt: 166.14 g/mol
InChI Key: MSPQMWGJEWHWFE-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane: is a unique organic compound characterized by the presence of a trifluoromethyl group and a spirocyclic structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. The spirocyclic structure, on the other hand, adds rigidity and can affect the compound’s three-dimensional conformation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane typically involves the formation of the spirocyclic ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. For instance, the use of trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source can introduce the trifluoromethyl group efficiently .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of photoredox catalysts and light sources at room temperature can also be employed to introduce the trifluoromethyl group in a mild and efficient manner .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the modulation of specific biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.

    Celecoxib: An anti-inflammatory drug with a trifluoromethyl group.

    Trifluoromethylated Phenols: Used in various pharmaceutical applications.

Uniqueness

What sets 5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane apart from these compounds is its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications where rigidity and specific three-dimensional conformations are required.

Properties

Molecular Formula

C7H9F3O

Molecular Weight

166.14 g/mol

IUPAC Name

5-(trifluoromethyl)-1-oxaspiro[2.4]heptane

InChI

InChI=1S/C7H9F3O/c8-7(9,10)5-1-2-6(3-5)4-11-6/h5H,1-4H2

InChI Key

MSPQMWGJEWHWFE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C(F)(F)F)CO2

Origin of Product

United States

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